molecular formula C7H8BrNOS B2664399 Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)- CAS No. 7520-91-4

Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)-

Cat. No. B2664399
CAS No.: 7520-91-4
M. Wt: 234.11
InChI Key: PLUIFJAYRBVUDM-UHFFFAOYSA-N
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Patent
US04886814

Procedure details

A solution of 20.8 g (0.13 mol) of bromine in 50 ml of glacial acetic acid is slowly added dropwise to a solution of 20.2 g (0.13 mol) of 2,4-dimethyl-5-acetyl-thiazole in glacial acetic acid, heated to reflux. After 1 hour, the mixture is evaporated to dryness, the residue is dissolved in water, and the solution is neutralised with sodium carbonate solution. The mixture is then extracted several times with methylene chloride, and the organic phase is dried and concentrated. The oil which was obtained in this way was used for further reactions without further purification.
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][C:4]1[S:5][C:6]([C:10](=[O:12])[CH3:11])=[C:7]([CH3:9])[N:8]=1>C(O)(=O)C>[CH3:3][C:4]1[S:5][C:6]([C:10](=[O:12])[CH2:11][Br:1])=[C:7]([CH3:9])[N:8]=1

Inputs

Step One
Name
Quantity
20.8 g
Type
reactant
Smiles
BrBr
Name
Quantity
20.2 g
Type
reactant
Smiles
CC=1SC(=C(N1)C)C(C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
CUSTOM
Type
CUSTOM
Details
the mixture is evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in water
EXTRACTION
Type
EXTRACTION
Details
The mixture is then extracted several times with methylene chloride
CUSTOM
Type
CUSTOM
Details
the organic phase is dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The oil which was obtained in this way
CUSTOM
Type
CUSTOM
Details
was used for further reactions without further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC=1SC(=C(N1)C)C(CBr)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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